
3-(4-((4-Fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a fluorophenyl group, a sulfonyl group, and a benzonitrile group.Physical And Chemical Properties Analysis
This compound is a solid . Its InChI code is 1S/C12H14FNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16) .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Compounds with sulfonyl and nitrile groups are valuable in organic synthesis, offering diverse reactivity for constructing heterocyclic structures and functional group transformations. For instance, the use of aryl thiocyanates and selenocyanates in 1,3-dipolar cycloaddition reactions with nitrilium betaines demonstrates the utility of nitrile groups in synthesizing heterocycles like oxadiazoles, thiadiazoles, and triazoles, which are core structures in many bioactive molecules (Greig et al., 1987). Similarly, the kinetics of reactions involving benzonitrile showcases the intricate mechanisms through which these compounds participate in chemical transformations, offering insights into their reactivity and potential applications in synthesis (Jarczewski et al., 1986).
Materials Science
In the field of materials science, partially fluorinated compounds, such as those incorporating fluorophenylsulfonyl groups, have been explored for their potential in enhancing the properties of polymers. For example, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized and evaluated for use in proton exchange membranes in fuel cells, demonstrating how fluorination can impact the physicochemical properties of materials (Sankir et al., 2007).
Drug Discovery and Biological Studies
Although explicit exclusion of drug use and dosage was requested, it's worth noting that structural motifs similar to 3-(4-((4-Fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile are prevalent in medicinal chemistry. These compounds often serve as key intermediates or scaffolds in the development of therapeutic agents. For example, compounds containing sulfonyl and piperidine groups have been synthesized and evaluated for their antimicrobial activity, showcasing the relevance of these structures in discovering new drugs (Vinaya et al., 2009).
Safety and Hazards
Conditions to avoid for this compound include heat, flames, and sparks. It should not come into contact with oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides . It’s recommended to avoid breathing mist, gas or vapours, and to avoid contacting with skin and eye .
properties
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-16-4-6-17(7-5-16)26(24,25)18-8-10-22(11-9-18)19(23)15-3-1-2-14(12-15)13-21/h1-7,12,18H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHNLMHSCTVXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((4-Fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

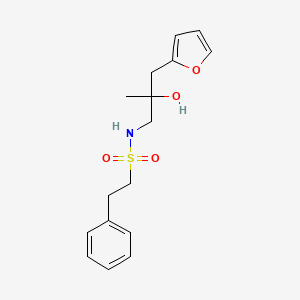
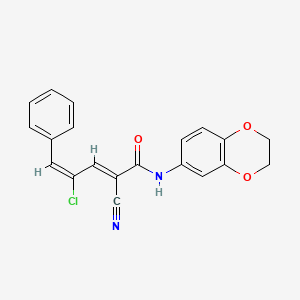
![(2Z)-2-[(2-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2978293.png)
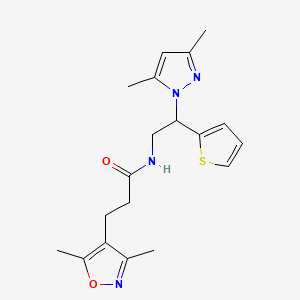
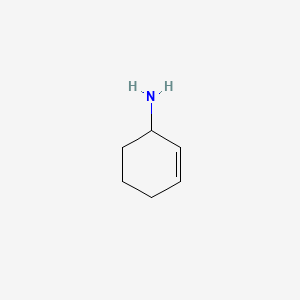
![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2978298.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2978299.png)
![4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2978300.png)
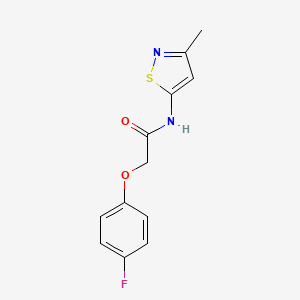
![Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B2978306.png)
![N-(4-ethoxyphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2978307.png)

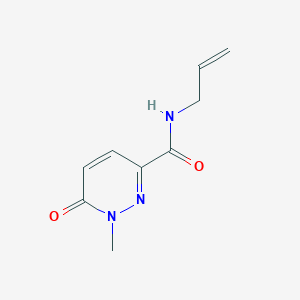
![N-(5-methyl-3-isoxazolyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydro-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B2978313.png)